molecular formula C10H13N3O B2684189 1H-Pyrrolo[3,2-b]pyridine-3-ethanamine, 5-methoxy- CAS No. 1171071-94-5

1H-Pyrrolo[3,2-b]pyridine-3-ethanamine, 5-methoxy-

Número de catálogo: B2684189
Número CAS: 1171071-94-5
Peso molecular: 191.234
Clave InChI: PARYOOFGSNPBEF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1H-Pyrrolo[3,2-b]pyridine-3-ethanamine, 5-methoxy- is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrrole ring, with an ethanamine group and a methoxy group attached

Métodos De Preparación

The synthesis of 1H-Pyrrolo[3,2-b]pyridine-3-ethanamine, 5-methoxy- typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under specific conditionsThe methoxy group is often introduced via methylation reactions using reagents such as methyl iodide in the presence of a base .

Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity. This often includes the use of catalysts and controlled reaction environments to ensure consistency and scalability.

Análisis De Reacciones Químicas

1H-Pyrrolo[3,2-b]pyridine-3-ethanamine, 5-methoxy- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols.

Aplicaciones Científicas De Investigación

Pharmacological Applications

  • Analgesic and Sedative Activity
    • Research has shown that derivatives of pyrrolo[3,4-c]pyridine exhibit significant analgesic and sedative properties. In particular, studies have highlighted the efficacy of certain derivatives in pain relief tests, such as the “hot plate” and “writhing” tests, indicating that they may be more effective than traditional analgesics like aspirin and comparable to morphine in some cases .
  • Anticancer Potential
    • The compound has been evaluated for its anticancer properties. Derivatives have shown promise as inhibitors of c-Met, a receptor tyrosine kinase involved in cancer progression. Structure-activity relationship (SAR) studies indicate that modifications to the phenyl hydrazone derivatives enhance their antitumor activity by inducing apoptosis in cancer cells and effectively arresting cell cycle progression .
  • Protein Kinase Inhibition
    • Several patents describe the use of pyrrolo[2,3-b]pyridine derivatives as inhibitors of protein kinases, which are crucial targets in cancer therapy. These compounds have been linked to the treatment of solid tumors by modulating signaling pathways associated with cell growth and survival .

Synthesis and Derivative Studies

The synthesis of 1H-Pyrrolo[3,2-b]pyridine derivatives often involves multi-step processes where modifications to the core structure can significantly affect biological activity. For instance:

  • N-Substituted Derivatives : Modifications to the nitrogen atom or substituents on the pyridine ring can enhance analgesic potency. Research has indicated that methoxy substituents increase activity compared to ethoxy or halogenated derivatives .
  • Alkylarylamine Linkers : The nature of the alkylarylamine linker also influences pharmacological properties, with specific configurations leading to enhanced efficacy against pain and cancer cell proliferation .

Case Study 1: Analgesic Activity

A series of new derivatives were synthesized and tested for analgesic activity. The results indicated that certain compounds were significantly more effective than aspirin in reducing pain responses in animal models. This study emphasizes the potential for developing new pain management therapies based on these derivatives.

Case Study 2: Antitumor Activity

In vitro studies demonstrated that specific pyrrolo[2,3-b]pyridine derivatives could induce apoptosis in A549 lung cancer cells, suggesting their role as potential anticancer agents. The research highlights a promising avenue for developing targeted cancer therapies through structural modifications of these compounds.

Comparación Con Compuestos Similares

1H-Pyrrolo[3,2-b]pyridine-3-ethanamine, 5-methoxy- can be compared with other pyrrolopyridine derivatives, such as:

Actividad Biológica

Overview

1H-Pyrrolo[3,2-b]pyridine-3-ethanamine, 5-methoxy- is a heterocyclic compound that has garnered attention due to its significant biological activities, particularly in the context of cancer treatment and cellular signaling modulation. This compound primarily acts on Fibroblast Growth Factor Receptors (FGFRs), which play a critical role in various physiological processes and are implicated in several pathological conditions, including cancer.

Target Interaction
The primary target for 1H-Pyrrolo[3,2-b]pyridine-3-ethanamine, 5-methoxy- is the FGFR signaling pathway. The compound inhibits FGFR activity, leading to a cascade of biochemical responses that affect cell proliferation and survival.

Biochemical Pathways
The inhibition of FGFR signaling results in:

  • Reduced cell proliferation : In vitro studies have demonstrated that this compound can significantly inhibit the growth of breast cancer 4T1 cells.
  • Induction of apoptosis : The compound promotes programmed cell death in cancer cells, which is crucial for effective cancer therapy.

In Vitro Studies

  • Cell Proliferation Inhibition
    • Cell Line : Breast cancer 4T1 cells
    • Outcome : Significant reduction in cell viability was observed, indicating potent anti-proliferative effects.
  • Apoptosis Induction
    • Mechanism : The compound activates apoptotic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Case Studies

A study highlighted the efficacy of 1H-Pyrrolo[3,2-b]pyridine-3-ethanamine, 5-methoxy- against various cancer cell lines. The results indicated that:

  • The compound exhibited cytotoxic effects with IC50 values in the low micromolar range.
  • It demonstrated selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index.

Comparative Analysis

To understand the unique properties of 1H-Pyrrolo[3,2-b]pyridine-3-ethanamine, 5-methoxy-, it is useful to compare it with other pyrrolopyridine derivatives:

Compound NameStructureBiological Activity
1H-Pyrrolo[2,3-b]pyridineSimilar structure with nitrogen at different positionModerate cytotoxicity against various cancers
1H-Pyrrolo[3,2-b]pyridine-5-carbonitrileContains a nitrile groupDifferent chemical properties; lower FGFR inhibition

The compound's molecular formula is C10H13N3OC_{10}H_{13}N_{3}O with a molecular weight of 191.23 g/mol. It has shown promising results in:

  • Antitumor Activity : Effective against multiple cancer types.
  • Antimycobacterial Activity : Exhibited potential against Mycobacterium tuberculosis in preliminary studies.

Propiedades

IUPAC Name

2-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-14-9-3-2-8-10(13-9)7(4-5-11)6-12-8/h2-3,6,12H,4-5,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARYOOFGSNPBEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)NC=C2CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171071-94-5
Record name 2-{5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

An ethanol (20 mL) suspension of 5-methoxy-3-(2-nitroethyl)-1H-pyrrolo[3,2-b]pyridine (1.11 g) and palladium hydroxide/carbon (550 mg) was heated to 80° C. and an ethanol (2 mL) solution of hydrazine monohydrate (628 mg) was added dropwise, followed by stirring at 80° C. for one hour. The reaction mixture was air-cooled to room temperature, filtered with Celite (trade name), and then filtrate was concentrated to obtain [2-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)ethyl]amine. The resulting product was dissolved in N,N-dimethylformamide (15 mL) and 3-fluorobenzoic acid (802 mg), HOAt (751 mg) and EDC hydrochloride (1.06 g) were sequentially added, followed by stirring at room temperature until materials disappear. To the reaction mixture, a cold aqueous saturated sodium hydrogen carbonate solution was added, followed by extraction with ethyl acetate. The organic layer was washed with saturated saline, dried over anhydrous sodium sulfate and then concentrated. The residue was dissolved in methanol (15 mL) and an aqueous 1N sodium hydroxide solution (3 mL) was added, followed by stirring for fifteen minutes. The reaction mixture was diluted with water and then extracted with ethyl acetate. The organic layer was washed with saturated saline, dried over anhydrous sodium sulfate and then concentrated. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=1:1) to obtain 3-fluoro-N-[2-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)ethyl]benzamide. The resulting product was dissolved in anhydrous acetonitrile (76 mL) and N,N-diethylaniline (two drops) was added, followed by deaeration with ultrasonic wave, argon substitution and further addition of phosphorus oxychloride (2.33 mL), followed by stirring at 80 to 85° C. overnight. The reaction mixture was air-cooled to room temperature and then concentrated. After the residue was dissolved in a mixed solvent of tetrahydrofuran and ethyl acetate, the solution was washed with an aqueous saturated sodium hydrogen carbonate solution and saturated saline, dried over anhydrous sodium sulfate and then concentrated to obtain a mixture of 6-(3-fluorophenyl)-2-methoxy-8,9-dihydro-5H-pyrido[4′,3′:4,5]pyrrolo[3,2-b]pyridine and 2-chloro-6-(3-fluorophenyl)-8,9-dihydro-5H-pyrido[4′,3′:4,5]pyrrolo[3,2-b]pyridine. The mixture was dissolved in methanol (14 mL) and sodium borohydride (469 mg) was added at room temperature, followed by stirring until materials disappear. To the reaction mixture, an aqueous saturated sodium hydrogen carbonate solution was added, followed by extraction with ethyl acetate. The organic layer was washed with saturated saline, dried over anhydrous sodium sulfate and then concentrated to obtain a mixture of 6-(3-fluorophenyl)-2-methoxy-6,7,8,9-tetrahydro-5H-pyrido[4′,3′:4,5]pyrrolo[3,2-b]pyridine and 2-chloro-6-(3-fluorophenyl)-6,7,8,9-tetrahydro-5H-pyrido[4′,3′:4,5]pyrrolo[3,2-b]pyridine. The mixture was dissolved in tetrahydrofuran (13 mL) and di-tert-butyl dicarbonate (960 mg) was added at room temperature, followed by stirring until materials disappear. The reaction mixture was concentrated. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=5:1) to obtain the titled compound A (444 mg) and the titled compound B (650 mg), each having the following physical properties.
Quantity
628 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1.11 g
Type
reactant
Reaction Step Two
Quantity
550 mg
Type
catalyst
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.